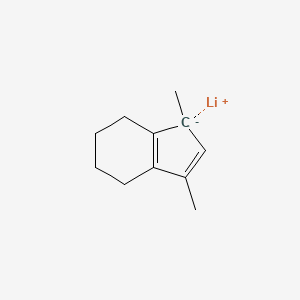
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a lithium atom bonded to a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-ide moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide typically involves the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-one with a lithium reagent. One common method is the use of n-butyllithium in a non-polar solvent such as hexane or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems as a lithium source.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium ion can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also participate in nucleophilic addition and substitution reactions, where the lithium atom acts as a nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium bis(trimethylsilyl)amide (LiHMDS): Used as a non-nucleophilic base in organic reactions.
Lithium tert-butoxide (LiOtBu): Employed as a strong base in various chemical reactions.
Uniqueness
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to stabilize carbanions and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
148893-04-3 |
|---|---|
Molekularformel |
C11H15Li |
Molekulargewicht |
154.2 g/mol |
IUPAC-Name |
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h7H,3-6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
JGSRWLYVTIOWBW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1C=C(C2=C1CCCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















